trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester
Overview
Description
Trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
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Biological Activity
trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester, identified by CAS number 1166831-68-0, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 381.47 g/mol. The compound features a cyclohexaneacetic acid core modified with a pyrazinyl moiety, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 381.47 g/mol |
CAS Number | 1166831-68-0 |
The biological activity of this compound is primarily attributed to its interaction with histone deacetylases (HDACs). HDACs are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histones and other proteins.
HDAC Inhibition
Recent studies demonstrate that compounds similar to this compound exhibit significant inhibitory effects on class II HDACs, which are implicated in various neurological disorders, including Alzheimer's disease. The inhibition of HDACs can lead to increased acetylation of histones, promoting gene expression associated with neuroprotection and neuronal survival .
Biological Effects
- Neuroprotective Activity :
- Antioxidant Properties :
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds and their implications:
- Study on Phenothiazine Derivatives : A study explored various derivatives of phenothiazines and their impact on HDAC inhibition. It was found that specific substitutions at the C-4 position enhance the inhibitory activity against class II HDACs, suggesting a similar potential for this compound .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the phenoxazine ring can significantly influence the binding affinity and inhibitory potency towards HDAC enzymes. The presence of functional groups capable of forming hydrogen bonds enhances interaction with enzyme residues, potentially increasing efficacy .
Properties
IUPAC Name |
methyl 2-[4-[4-(6-carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-13-20(25-21(22(23)27)14(2)24-13)18-10-8-17(9-11-18)16-6-4-15(5-7-16)12-19(26)28-3/h8-11,15-16H,4-7,12H2,1-3H3,(H2,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBKOPOAVYXFPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C(=O)N)C2=CC=C(C=C2)C3CCC(CC3)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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